5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one
Overview
Description
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one is a compound known for its unique chemical structure and properties. It belongs to the class of β-enaminones, which are widely used in the synthesis of nitrogen-containing compounds .
Preparation Methods
The synthesis of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 4-methylaniline under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency .
Chemical Reactions Analysis
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Scientific Research Applications
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . For instance, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response .
Comparison with Similar Compounds
5,5-Dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one can be compared with other similar compounds, such as:
5,5-Dimethyl-3-(phenylamino)cyclohex-2-en-1-one: This compound has a similar structure but with a phenyl group instead of a 4-methylphenyl group.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: Another related compound with an amino group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5,5-dimethyl-3-(4-methylanilino)cyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-11-4-6-12(7-5-11)16-13-8-14(17)10-15(2,3)9-13/h4-8,16H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTYGHSAKXEUSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60353544 | |
Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36646-78-3 | |
Record name | 5,5-dimethyl-3-[(4-methylphenyl)amino]cyclohex-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60353544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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